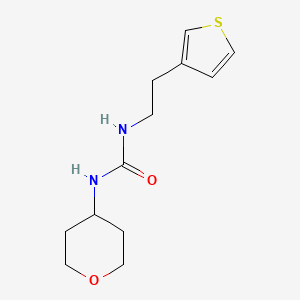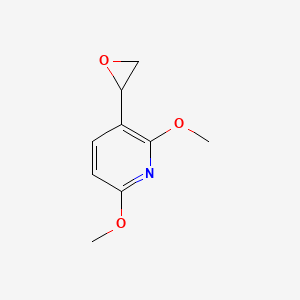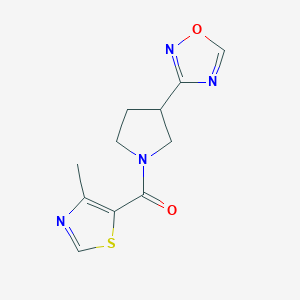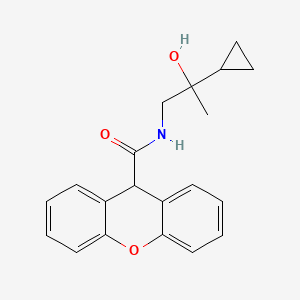![molecular formula C15H15N3 B2874373 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 724438-59-9](/img/structure/B2874373.png)
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a phenyl group attached to an imidazo[1,5-a]pyridine ring system. The presence of both imidazole and pyridine rings in its structure makes it an interesting subject for various chemical and biological studies.
作用機序
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They can act as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Some derivatives have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
For instance, zolpidem, an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
It is known that imidazole-containing compounds can influence various biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which include this compound, has been reported . The bioavailability of these compounds would depend on their ADME properties, which are influenced by factors such as molecular structure, solubility, and stability.
Result of Action
Imidazole-containing compounds are known to exert various biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and subsequent oxygenation to afford the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and gold-catalyzed processes suggests that scalable methods could be developed based on these laboratory techniques.
化学反応の分析
Types of Reactions
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals.
Nucleophilic Addition: Addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals.
Substitution: Reactions involving the substitution of functional groups on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, terminal alkynes, glyoxals, and various oxidizing agents. Reaction conditions often involve mild temperatures and air atmosphere to facilitate the oxidation processes .
Major Products
The major products formed from these reactions include α-hydroxyl ketones and various substituted imidazo[1,5-a]pyridine derivatives .
科学的研究の応用
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine has a broad spectrum of scientific research applications:
類似化合物との比較
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
2-Phenylimidazo[1,2-a]pyridin-3-amine:
Uniqueness
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is unique due to its specific imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. Its potential for diverse applications in chemistry, biology, medicine, and industry further highlights its uniqueness .
特性
IUPAC Name |
2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-9-14-17-15(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMGLJRCGOEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)

![(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine](/img/structure/B2874294.png)





![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)
![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)
![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)
